Cas no 15572-79-9 (L-Galactose)

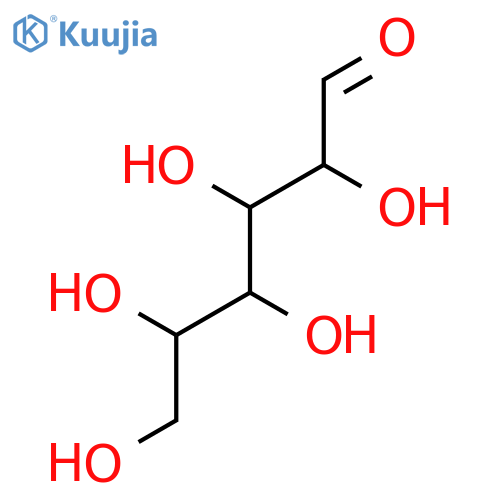

L-Galactose structure

商品名:L-Galactose

L-Galactose 化学的及び物理的性質

名前と識別子

-

- (2S,3R,4R,5S)-2,3,4,5,6-Pentahydroxyhexanal

- L-Galactose

- L-(-)-Galactose

- GALACTOSE, L-(RG)

- AC1L335D

- aldehydo-L-manno-hexose

- aldehydo-L-mannose

- CHEBI:37681

- CTK0H6797

- D,L-glucose

- EINECS 233-080-2

- L-(−)-Galactose

- L-(-)-Glucose

- L-(-)-Mannose

- L-Mannose

- Aldohexose

- 2,3,4,5,6-pentahydroxyhexanal

- Mannose, D-

- Cartose

- Cerelose

- GZCGUPFRVQAUEE-UHFFFAOYSA-N

- Dextrose (polymer)

- D(+)-Glucose

- NSC406891

- D-(+) Glucose

- Dextrosol

- Dextropur

- Glucolin

- (2R,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal

- Sirup

- Glucose liquid

- Sugar, grape

- DL-Glucose

- Anhydrous dextrose

- Altrose, D-

- D-(+)-ALTROSE

- D-(-)-GULOSE

- aldohexoses

- L -Mannopyranose

- Hexose #

- Galactose, D-

- 251

- L(–)-GALACTOSE

- S93UII1DW8

- Q27117209

- 15572-79-9

- CS-0034370

- EINECS 239-630-8

- Galactose, L-

- CHEBI:37617

- aldehydo-L-galacto-hexose

- HY-N6614

- AKOS016844363

- aldehydo-L-galactose

- GZCGUPFRVQAUEE-DPYQTVNSSA-N

- A883626

- GEO-01458

- 41846-90-6

- NS00084795

- UNII-S93UII1DW8

- SCHEMBL16609845

- Galactose, L- (8CI)

- 93D5FD2A-8E3F-4CBE-8DD9-B321E0C96B67

-

- MDL: MFCD00063833

- インチ: 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2

- InChIKey: GZCGUPFRVQAUEE-UHFFFAOYSA-N

- ほほえんだ: O([H])C([H])(C([H])(C([H])([H])O[H])O[H])C([H])(C([H])(C([H])=O)O[H])O[H]

- BRN: 1724622

計算された属性

- せいみつぶんしりょう: 180.063388

- どういたいしつりょう: 180.063388

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 5

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2.9

- トポロジー分子極性表面積: 118

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.581±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 161-162 ºC (methanol )

- ふってん: 232.96°C (rough estimate)

- フラッシュポイント: 286.7±26.6 °C

- 屈折率: -79 ° (C=1, H2O)

- ようかいど: 可溶性(432 g/l)(25ºC)、

- PSA: 110.38000

- LogP: -3.22140

- ようかいせい: 未確定

L-Galactose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- WGKドイツ:3

- セキュリティの説明: 24/25

- 福カードFコード:3-10

- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

L-Galactose 税関データ

- 税関コード:29400000

L-Galactose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | G0267-100MG |

L-(-)-Galactose |

15572-79-9 | >98.0%(HPLC) | 100mg |

¥1070.00 | 2024-04-17 | |

| eNovation Chemicals LLC | D964423-1g |

L-GALACTOSE |

15572-79-9 | 99% | 1g |

$655 | 2024-06-07 | |

| Omicron Biochemicals | GAL-027-1.0g |

L-galactose |

15572-79-9 | 1.0g |

$350 | 2025-02-19 | ||

| Apollo Scientific | BIFS0105-1g |

L-Galactose |

15572-79-9 | 99% | 1g |

£395.00 | 2023-04-14 | |

| Fluorochem | 050926-500mg |

L-(-)-Galactose |

15572-79-9 | >98.0%(HPLC) | 500mg |

£554.00 | 2022-03-01 | |

| TRC | G155275-2.5mg |

L-Galactose |

15572-79-9 | 2.5mg |

$46.00 | 2023-05-18 | ||

| TRC | G155275-5mg |

L-Galactose |

15572-79-9 | 5mg |

$57.00 | 2023-05-18 | ||

| Omicron Biochemicals | GAL-027-0.50g |

L-galactose |

15572-79-9 | 0.50g |

$210 | 2025-02-19 | ||

| abcr | AB131428-100 mg |

L-(-)-Galactose, 98%; . |

15572-79-9 | 98% | 100 mg |

€116.60 | 2023-07-20 | |

| eNovation Chemicals LLC | D964423-100mg |

L-GALACTOSE |

15572-79-9 | 99% | 100mg |

$150 | 2024-06-07 |

L-Galactose 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

推奨される供給者

Amadis Chemical Company Limited

(CAS:15572-79-9)L-Galactose

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):155.0/616.0/2736.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:15572-79-9)L-(-)-半乳糖

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ